molecular formula C11H14N4OS B3084084 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-79-1

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084084
CAS No.: 1142207-79-1
M. Wt: 250.32 g/mol
InChI Key: TWYPSAMRHIJWID-UHFFFAOYSA-N
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Description

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a thiol group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 4,6-dichloropyrimidine with 2-ethoxyphenylboronic acid under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Overview

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound features an amino group, a 2-ethoxyphenyl group, and a thiol group attached to the triazine ring, which contribute to its reactivity and applications in scientific research.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in:

  • Anticancer Activity : Studies have indicated that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
  • Antimicrobial Properties : Research has shown that triazine derivatives can possess antibacterial and antifungal activities. The presence of the thiol group may enhance these properties by interacting with microbial proteins .
  • Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, where it may bind to active sites of enzymes involved in disease processes. This binding can modulate enzyme activity and influence biological pathways .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : It is used in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .
  • Modification Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives with tailored properties for specific applications.

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials:

  • Polymers and Coatings : The unique chemical structure allows it to be incorporated into polymers and coatings that require specific functional properties such as UV resistance or enhanced durability.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Anticancer Studies : A study published in MDPI examined various triazine derivatives for their anticancer properties. It was found that modifications on the phenyl ring significantly influenced their activity against cancer cells. Compounds with additional methoxy groups showed enhanced effectiveness.
  • Molecular Modeling Research : Investigations into molecular modeling have provided insights into optimizing the structural characteristics of triazines for improved biological activity. This approach aids in designing new therapeutic agents based on the triazine scaffold.
  • Biological Activity Assessment : A comprehensive study assessed the biological activities of several triazine compounds, establishing a correlation between structural features and their pharmacological effects. The findings indicated that the thiol group plays a critical role in mediating interactions with biological targets .

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its specific structural features, such as the presence of an ethoxyphenyl group and a thiol group, which contribute to its distinct chemical reactivity and biological activity. This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

Overview

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. This is often achieved through binding to active sites and blocking substrate access.
  • Cell Proliferation Modulation : Similar triazine derivatives have been shown to affect pathways related to cell growth and proliferation, potentially leading to apoptosis in cancer cells .
  • Antioxidant Activity : The presence of the thiol group allows for redox reactions that can neutralize reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03
HepG2 (Liver)12.21

These values indicate a strong inhibitory effect on cancer cell proliferation .

Enzyme Inhibition

The compound's mechanism includes inhibition of key enzymes involved in tumorigenesis. For instance, it has been shown to inhibit:

  • Phosphoinositide 3-Kinase (PI3K) : IC50 values suggest potent inhibition at low concentrations.
  • Dihydrofolate Reductase (DHFR) : Demonstrated IC50 values comparable to established inhibitors .

Case Studies

Several studies have highlighted the efficacy of triazine derivatives in cancer therapy:

  • In Vivo Studies : Animal models treated with triazine derivatives exhibited significant tumor reduction compared to controls. For example, a study demonstrated that a related triazine compound significantly inhibited tumor growth in nude mice models .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of various kinases, suggesting a mechanism for their anticancer activity .

Properties

IUPAC Name

4-amino-2-(2-ethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-16-8-6-4-3-5-7(8)9-13-10(12)15-11(17)14-9/h3-6,9H,2H2,1H3,(H4,12,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYPSAMRHIJWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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